4-Amino-3-fluorophenol

Overview

Description

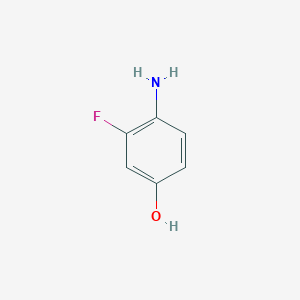

4-Amino-3-fluorophenol (CAS: 399-95-1) is an aromatic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . It features a hydroxyl group (-OH) at the para position and an amino group (-NH₂) and fluorine atom (-F) at the meta and ortho positions, respectively, on the benzene ring. This unique substitution pattern confers distinct physicochemical properties, making it valuable in industrial and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-3-fluorophenol involves starting with 4-nitrophenol as the raw material. The process includes the following steps :

Catalytic Hydrogenation: 4-nitrophenol undergoes catalytic hydrogenation to form 4-aminophenol.

Sulfonation Reaction: The 4-aminophenol is then subjected to a sulfonation reaction using concentrated sulfuric acid to form 4-aminophenol-2-sulfonic acid.

Fluorine Substitution: The sulfonic acid derivative undergoes a fluorine substitution reaction, where fluorine is introduced at the 3-position of the benzene ring.

Desulfonation: Finally, the sulfonic group is removed through a desulfonation reaction, yielding this compound.

Industrial Production Methods

For industrial production, a more cost-effective method involves using o-fluoronitrobenzene as the starting material. The process includes the following steps :

Hydrogenation: o-fluoronitrobenzene is hydrogenated in the presence of a catalyst such as platinum-carbon or palladium-charcoal in an acidic aqueous solution containing organic solvents.

Reaction Conditions: The reaction is carried out under pressurized hydrogen at temperatures ranging from 60 to 120°C and pressures between 0.3 to 0.6 MPa for 4 to 6 hours.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding aniline derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Alkylated and acylated phenol derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

4-Amino-3-fluorophenol acts as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the development of analgesics and anti-inflammatory drugs, enhancing their efficacy and safety profiles. The compound's unique structure contributes to its reactivity, making it suitable for various synthetic pathways in drug formulation .

Case Study:

A study highlighted the synthesis of novel analgesics where this compound was a crucial precursor. The resulting compounds exhibited enhanced pain-relieving properties compared to traditional formulations, demonstrating the compound's potential in improving therapeutic outcomes.

Dyes and Pigments

Production of Azo Dyes:

This compound is extensively used in the production of azo dyes, which are characterized by their vibrant colors and stability. Azo dyes derived from this compound find applications in textiles and food coloring, providing a safer alternative to other dye compounds .

Data Table: Azo Dyes Derived from this compound

| Dye Name | Application Area | Color Characteristics | Stability |

|---|---|---|---|

| Azo Dye A | Textiles | Bright Red | High |

| Azo Dye B | Food Coloring | Yellow | Moderate |

| Azo Dye C | Industrial Use | Blue | High |

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound serves as a reagent for various detection methods, including spectrophotometry. Its ability to form colored complexes with specific analytes allows for precise quantification and detection of substances in complex mixtures .

Case Study:

Research demonstrated its application in detecting heavy metals in water samples, where the compound formed stable complexes that were easily measurable through UV-Vis spectroscopy.

Material Science

Enhancement of Polymers and Coatings:

The compound is utilized in the development of advanced materials such as polymers and coatings. Its incorporation improves thermal and chemical resistance, making it suitable for applications in electronics and automotive industries .

Data Table: Properties of Polymers with this compound

| Polymer Type | Thermal Resistance (°C) | Chemical Resistance |

|---|---|---|

| Polymer A | 150 | Excellent |

| Polymer B | 180 | Good |

Biotechnology

Role in Biosensor Development:

In biotechnology, this compound is instrumental in developing biosensors for detecting biological molecules. Its reactivity allows for the design of sensitive detection systems crucial for medical diagnostics and environmental monitoring .

Case Study:

A recent project involved creating a biosensor using this compound to detect glucose levels in diabetic patients. The sensor exhibited high sensitivity and specificity, showcasing the compound's effectiveness in real-world applications.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluorophenol involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Cell Membrane Permeability: The fluorine substituent increases the lipophilicity of the molecule, enhancing its ability to penetrate cell membranes.

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 263.3°C

- Density : 1.347 g/cm³

- Hazard Profile : Classified under GHS with hazard statements H302 (harmful if swallowed), H317 (allergic skin reaction), H350 (may cause cancer), and H411 (toxic to aquatic life) .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-amino-3-fluorophenol, differing primarily in substituent groups (e.g., halogen type, substituent positions).

Table 1: Comparative Data for Selected Compounds

Structural and Functional Differences

Halogen Substitution: Fluorine in this compound enhances electronegativity and metabolic stability compared to chlorine in 2-amino-4-chlorophenol. This increases its utility in drug design, where fluorine atoms improve bioavailability and resistance to oxidative degradation . Chlorinated analogs (e.g., 2-amino-4-chlorophenol) are more lipophilic, favoring applications in dye chemistry .

Positional Isomerism: this compound has a hydroxyl group at the para position, enabling hydrogen bonding critical for interactions in biological systems . In contrast, 3-amino-2-naphthol (a naphthalene derivative) has a fused aromatic ring system, increasing π-π stacking interactions for pigment stability .

Synthetic Routes: this compound is synthesized via hydrogenation of 3-fluoro-4-nitrophenol using Pd/C catalysts (89–98% yield) .

Performance in Pharmaceutical Contexts

- Antifungal Activity: Derivatives of this compound show 65% yield in synthesizing bioactive amides with measurable antifungal activity . Chlorinated analogs are less explored in this context.

- Drug Solubility: The oxalate salt of this compound (CAS: 2448346-93-6) improves solubility for formulation, a strategy less commonly reported for similar compounds .

Biological Activity

4-Amino-3-fluorophenol (CAS Number: 399-95-1) is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₆H₆FNO

- Molecular Weight : 141.11 g/mol

- Solubility : Soluble in water and organic solvents

- Structure : Contains an amino group (-NH₂) and a fluorophenol moiety, which enhances its lipophilicity and membrane permeability.

Antimicrobial Activity

Research has indicated that this compound exhibits varying degrees of antimicrobial activity. In particular, it has been studied for its potential as an antifungal agent. A study evaluated its efficacy against Fusarium oxysporum, a significant phytopathogen. The results showed that certain derivatives of this compound had an IC₅₀ value of approximately 0.42 mM, indicating moderate antifungal activity compared to established antifungal agents .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | IC₅₀ (mM) | Activity Type |

|---|---|---|

| Compound 10b | 0.42 | Antifungal |

| Compound 14a | 1.27 | Antifungal |

| Compound 14c | 0.70 | Antifungal |

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. According to the Hazardous Chemicals Handbook, exposure to this compound can lead to respiratory irritation and skin sensitization. However, no significant mutagenic or teratogenic effects have been reported in standard assays .

Applications in Medicine

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including:

- Antibacterial Agents : It is utilized in the development of antibacterial drugs due to its ability to penetrate bacterial membranes effectively.

- Herbicides and Pesticides : The compound is also employed as a precursor in the synthesis of fluorinated insecticides and herbicides, enhancing their efficacy due to increased lipophilicity .

Case Studies

- Synthesis of Antimicrobial Agents : A case study demonstrated that modifying the alkyl chain or functionalizing the benzofuran ring of compounds derived from this compound could lead to the discovery of new potent inhibitors against Fusarium oxysporum.

- Industrial Applications : Research highlighted the use of this compound as a key component in developing agricultural chemicals, showcasing its versatility in both medicinal and agricultural chemistry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Amino-3-fluorophenol relevant to experimental handling?

- Answer : Critical properties include:

- Melting Point : 135–137°C (reported in multiple sources; discrepancies exist in alternative methods ).

- Solubility : Soluble in methanol; limited solubility in water .

- Stability : Degrades under light and oxygen; requires storage in dark, inert atmospheres at room temperature .

- Density : 1.347 g/cm³; useful for solvent selection in synthesis .

- Hazard Profile : Classified as toxic (T) and irritant (Xi), with risks of carcinogenicity (R45) and environmental toxicity (R51/53) .

- Methodological Note : Prioritize inert gas purging (e.g., N₂) during storage and use UV-protected glassware to prevent photodegradation.

Q. What are common laboratory-scale synthesis routes for this compound?

- Answer : Two primary methods are documented:

Catalytic Hydrogenation : Reduction of 3-fluoro-4-nitrophenol using 10% Pd/C and H₂, yielding 98% product .

Borohydride Reduction : Sodium borohydride-mediated reduction of o-fluoronitrobenzene in PtO₂/DMSO systems .

- Methodological Note : Monitor reaction progress via TLC or HPLC to ensure complete nitro-group reduction. Catalyst recycling and solvent purity (e.g., anhydrous DMSO) are critical for reproducibility .

Q. How is this compound characterized for purity and structural confirmation?

- Answer : Use a combination of:

- HPLC/GC-MS : Quantify purity (>98%) and detect impurities .

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.5–7.0 ppm) .

- Melting Point Analysis : Cross-validate with literature values (e.g., 135–137°C) to identify polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 135–137°C vs. 170–172°C)?

- Answer : Discrepancies may arise from:

- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., methanol vs. water) .

- Purity : Impurities (e.g., residual nitro precursors) lower observed melting points .

- Methodological Note :

Recrystallize the compound using high-purity solvents.

Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

Cross-reference synthesis conditions (e.g., catalyst type, reaction time) with literature protocols .

Q. What strategies optimize this compound’s stability in long-term storage?

- Answer : Key strategies include:

- Storage : Amber vials under N₂ at 4°C to minimize oxidative and photolytic degradation .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w in methanol solutions .

Q. How can this compound be utilized as an intermediate in pharmaceutical synthesis?

- Answer : Applications include:

- Anticancer Agents : Functionalization via Suzuki coupling to introduce aryl groups .

- Pesticides : Synthesis of flufenoxuron (insecticide) through urea linkage formation .

Q. What environmental impact assessments are required for this compound in research settings?

- Answer : Regulatory frameworks (e.g., EU Ecolabel) mandate:

- Biodegradability Testing : OECD 301F assay to evaluate microbial degradation .

- Toxicity Profiling : Daphnia magna acute toxicity (EC₅₀) and Ames test for mutagenicity .

- Methodological Note : Collaborate with accredited labs for ISO 17025-compliant testing. Document waste disposal per EPA guidelines .

Properties

IUPAC Name |

4-amino-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPLTKHJEAFOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192950 | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-95-1 | |

| Record name | 4-Amino-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-fluoro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.